5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane
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Overview
Description
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Uniqueness
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H25N3 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C19H25N3/c1-13-16(14-6-4-5-7-15(14)20-13)17-21-9-18(2)8-19(3,11-21)12-22(17)10-18/h4-7,17,20H,8-12H2,1-3H3 |
InChI Key |
UOQLIDJBJCBERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3N4CC5(CC(C4)(CN3C5)C)C |
Origin of Product |
United States |
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